molecular formula C11H15NO2 B8214132 N,4-Diethyl-2-hydroxybenzamide

N,4-Diethyl-2-hydroxybenzamide

Cat. No.: B8214132
M. Wt: 193.24 g/mol
InChI Key: YOZQIIYDQSJCGK-UHFFFAOYSA-N
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Description

N,4-Diethyl-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of diethyl groups attached to the nitrogen atom and a hydroxyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Diethyl-2-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with diethylamine. The process can be summarized as follows:

    Formation of 4-hydroxybenzoyl chloride: 4-hydroxybenzoic acid is reacted with thionyl chloride to form 4-hydroxybenzoyl chloride. This reaction is carried out under reflux conditions to ensure complete conversion.

    Amidation Reaction: The 4-hydroxybenzoyl chloride is then reacted with diethylamine in the presence of a base such as pyridine. The reaction is typically conducted at room temperature to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

N,4-Diethyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-Diethyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diethyl groups may enhance its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    N,N-Diethyl-4-hydroxybenzamide: Similar structure but lacks the hydroxyl group at the para position.

    4-Hydroxybenzamide: Lacks the diethyl groups on the nitrogen atom.

    Salicylamide: Contains a hydroxyl group ortho to the amide group.

Uniqueness: N,4-Diethyl-2-hydroxybenzamide is unique due to the presence of both diethyl groups and a hydroxyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,4-diethyl-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(13)7-8)11(14)12-4-2/h5-7,13H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZQIIYDQSJCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)NCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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